

SID 26681509: A Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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This technical guide provides a comprehensive overview of the known safety and toxicity profile of **SID 26681509**, a potent and selective small-molecule inhibitor of human cathepsin L. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and the compound's mechanism of action to support preclinical research and drug development efforts.

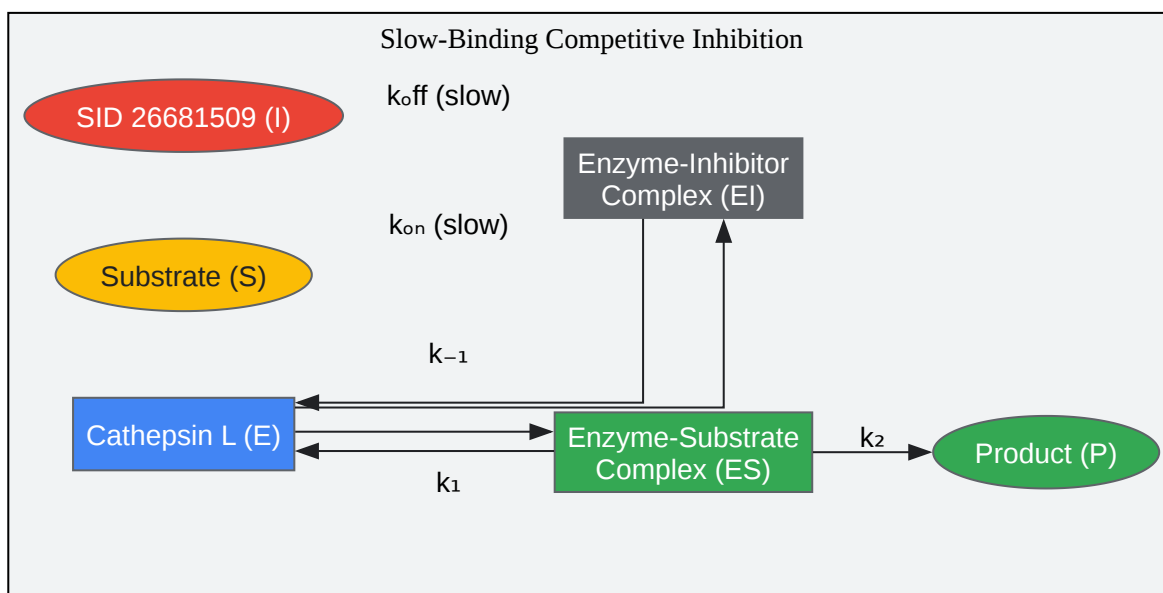
Executive Summary

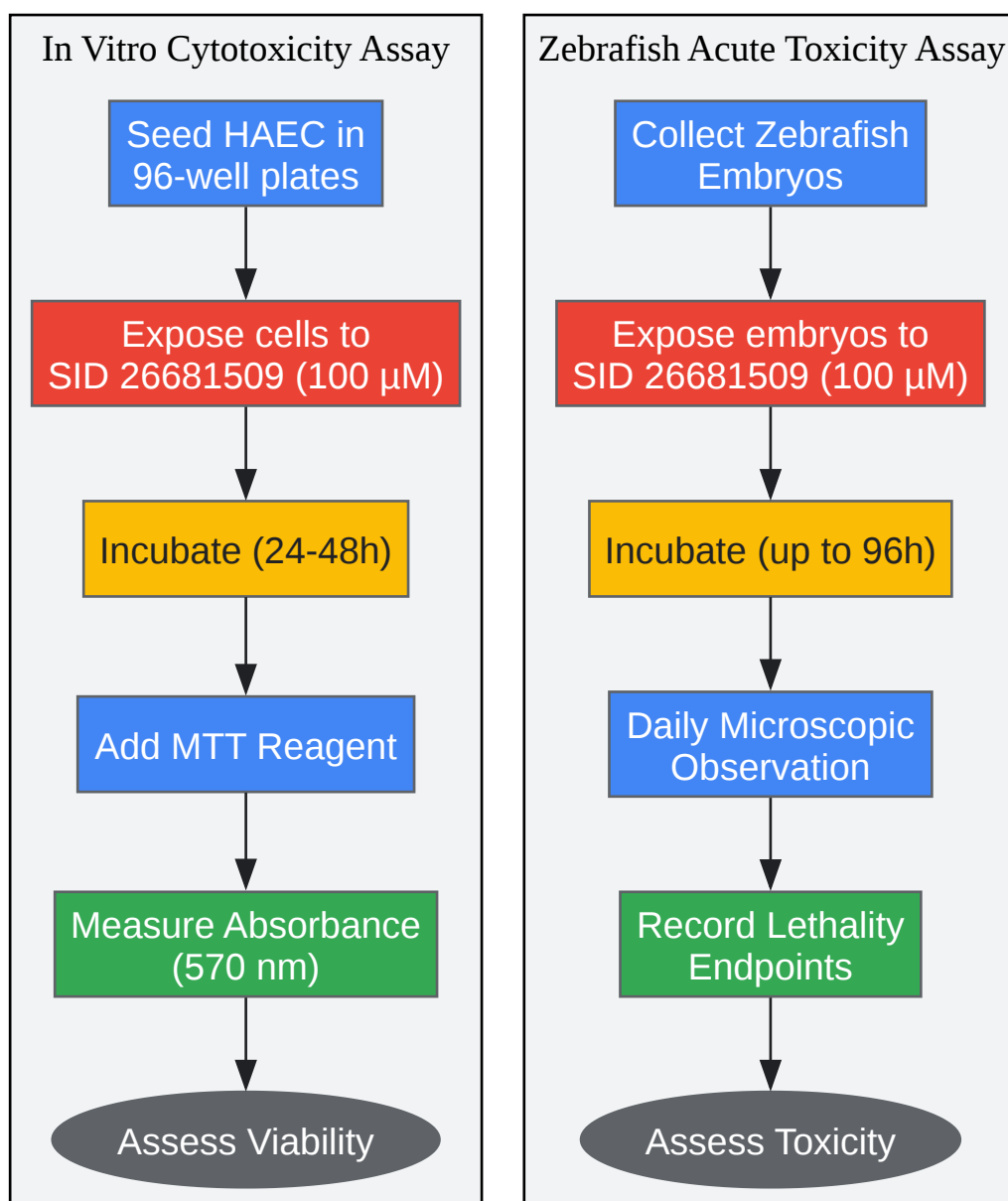
SID 26681509 is a novel thiocarbazate identified through a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository.^[1] It functions as a slow-binding, reversible, and competitive inhibitor of human cathepsin L, an enzyme implicated in various physiopathological processes.^{[1][2]} Preclinical assessments indicate a favorable preliminary safety profile, showing a lack of toxicity in both human cell-based assays and a whole-organism model at significant concentrations.^{[1][2][3]} This document consolidates the available data on its inhibitory activity, selectivity, and, most importantly, its safety and toxicity assessments.

Core Mechanism of Action

SID 26681509 selectively targets human cathepsin L, a lysosomal cysteine protease. Its mechanism is characterized by a slow-binding but reversible competitive inhibition.^{[1][2]} The potency of inhibition increases with preincubation time, with the half-maximal inhibitory concentration (IC₅₀) decreasing from 56 nM with no preincubation to 1.0 nM after a four-hour

preincubation period.[1][2][4] Kinetic analysis has determined the association rate constant (k_{on}) to be $24,000 \text{ M}^{-1}\text{s}^{-1}$ and the dissociation rate constant (k_{off}) to be $2.2 \times 10^{-5} \text{ s}^{-1}$, yielding a calculated inhibition constant (K_i) of 0.89 nM . [1][2]





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